![molecular formula C8H5BrF2N2 B2933599 3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 2248325-59-7](/img/structure/B2933599.png)
3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular weight of 208.01 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction conditions for these strategies vary, and the choice of strategy depends on the desired product and the available starting materials.Mechanism of Action
While the specific mechanism of action for 3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . For example, 3-Amino-imidazo[1,2-a]-pyridines have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for Mycobacterium tuberculosis drug development .
It is stored under an inert atmosphere at room temperature .
Safety and Hazards
This compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new compounds based on the imidazo[1,2-a]pyridine scaffold, including 3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine, could be a promising direction for future research in medicinal chemistry .
properties
IUPAC Name |
3-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-7-6(8(10)11)12-5-3-1-2-4-13(5)7/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMJMDTUONALHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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